3-Cyclopropoxyazetidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1254477-67-2; 1254645-35-6 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 |
IUPAC Name |
3-cyclopropyloxyazetidine |
InChI |
InChI=1S/C6H11NO/c1-2-5(1)8-6-3-7-4-6/h5-7H,1-4H2 |
InChI Key |
WZRONHFYEBDCQR-UHFFFAOYSA-N |
SMILES |
C1CC1OC2CNC2 |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropoxyazetidine and Its Stereoisomers
Retrosynthetic Analysis of the 3-Cyclopropoxyazetidine Core
A retrosynthetic analysis of this compound (I) suggests several potential disconnection pathways to simpler, commercially available, or readily synthesizable precursors. The primary disconnections focus on the formation of the azetidine (B1206935) ring and the installation of the cyclopropoxy group.
One logical approach involves a C-N bond disconnection within the azetidine ring, leading back to a 1,3-difunctionalized propane (B168953) derivative (II). This precursor would possess a leaving group (e.g., a halide or sulfonate) at one terminus and a protected amine at the other, with a hydroxyl group at the 2-position. The cyclopropoxy moiety could be introduced late in the synthesis via Williamson ether synthesis from the corresponding 3-hydroxyazetidine derivative (III).
Alternatively, disconnection of the C-O bond of the cyclopropyl (B3062369) ether points to 3-hydroxyazetidine (III) and a suitable cyclopropylating agent. The 3-hydroxyazetidine itself can be retrosynthetically disconnected via C-N bond cleavage to an epoxide precursor like epichlorohydrin (B41342) and a protected amine.
A third strategy involves building the cyclopropoxy group onto a pre-formed azetidine precursor bearing a suitable functional group at the 3-position. For instance, a 3-ketoazetidine could be a versatile intermediate.
These retrosynthetic pathways provide a conceptual framework for devising practical synthetic routes to this compound.
Development of Novel Synthetic Routes to this compound
The construction of this compound can be approached through various synthetic sequences, primarily involving the formation of the azetidine ring followed by or preceded by the introduction of the cyclopropoxy group.
The formation of the strained four-membered azetidine ring is a critical step in the synthesis of this compound. Intramolecular cyclization of acyclic precursors is a common and effective strategy. This typically involves a nucleophilic substitution reaction where a nitrogen atom displaces a leaving group at the γ-position.
One plausible route starts from a readily available precursor such as 1,3-dichloro-2-propanol. Reaction with a protected amine, for example, benzylamine, can lead to a mixture of products, including the desired 1-benzyl-3-chloro-2-propanol. Subsequent activation of the hydroxyl group as a better leaving group (e.g., mesylate or tosylate) followed by intramolecular cyclization under basic conditions would yield the N-benzyl-3-hydroxyazetidine. The choice of the nitrogen protecting group is crucial for both the cyclization step and its eventual removal.
| Starting Material | Reagents | Intermediate | Key Transformation |
| 1,3-Dichloro-2-propanol | Benzylamine | 1-Benzylamino-3-chloro-2-propanol | Nucleophilic substitution |
| 1-Benzylamino-3-chloro-2-propanol | MsCl, Et3N | 1-Benzylamino-3-chloro-2-propyl methanesulfonate | Mesylation |
| 1-Benzylamino-3-chloro-2-propyl methanesulfonate | NaH | N-Benzyl-3-hydroxyazetidine | Intramolecular cyclization |
Another approach involves the [2+2] cycloaddition of an imine with an appropriate alkene, although this is less common for the synthesis of simple 3-substituted azetidines.
The introduction of the cyclopropoxy group can be achieved through several methods, with the Williamson ether synthesis being a prominent choice. This involves the reaction of an alkoxide with a cyclopropyl halide or sulfonate. In the context of this compound synthesis, a protected 3-hydroxyazetidine is treated with a strong base to form the corresponding alkoxide, which then reacts with a cyclopropylating agent like cyclopropyl bromide.
Alternatively, a Mitsunobu reaction between a protected 3-hydroxyazetidine and cyclopropanol (B106826) offers a milder approach to form the ether linkage. This reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group, a crucial consideration for stereoselective syntheses.
The unique electronic properties of the cyclopropyl group, stemming from its strained ring structure, can influence the reactivity of adjacent functional groups.
The following table outlines a hypothetical optimized route with potential yields based on analogous reactions in the literature.
| Step | Reactants | Reagents and Conditions | Product | Estimated Yield |
| 1 | N-Boc-3-hydroxyazetidine, Cyclopropyl bromide | NaH, THF, 0 °C to rt | N-Boc-3-cyclopropoxyazetidine | 60-70% |
| 2 | N-Boc-3-cyclopropoxyazetidine | TFA, CH2Cl2, rt | This compound | 85-95% |
Enantioselective Synthesis of Chiral this compound Derivatives
The development of enantioselective syntheses is crucial for accessing stereochemically pure this compound derivatives, which are of interest in medicinal chemistry.
One established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
In a potential enantioselective synthesis of a chiral this compound derivative, a chiral auxiliary could be attached to the azetidine nitrogen. For example, a chiral oxazolidinone, as popularized by Evans, can be used. The synthesis would begin with the acylation of the chiral oxazolidinone with a suitable substrate that can be converted to the azetidine ring.
A hypothetical route could involve the following steps:
Attachment of Chiral Auxiliary: Reaction of a chiral oxazolidinone with a precursor containing a latent azetidine framework.
Diastereoselective Ring Formation: A cyclization reaction to form the azetidine ring, where the chiral auxiliary directs the stereochemistry of the newly formed stereocenter at the 3-position.
Introduction of the Cyclopropoxy Group: Etherification of the 3-hydroxy group, as described previously.
Removal of Chiral Auxiliary: Cleavage of the chiral auxiliary to yield the enantiomerically enriched this compound derivative.
The efficiency of this approach relies on the high diastereoselectivity of the key stereocenter-forming step and the ease of removal of the chiral auxiliary without racemization.
| Step | Description | Key Feature |
| 1 | Acylation of a chiral oxazolidinone | Formation of a chiral starting material |
| 2 | Intramolecular cyclization | Diastereoselective formation of the azetidine ring |
| 3 | Etherification | Introduction of the cyclopropoxy group |
| 4 | Hydrolysis | Removal of the chiral auxiliary to yield the chiral product |
Synthetic Pathways to this compound and its Enantiomers
The small, strained four-membered ring of azetidine has emerged as a privileged scaffold in medicinal chemistry. The incorporation of a cyclopropoxy moiety at the 3-position introduces a unique combination of rigidity and lipophilicity, making this compound a valuable building block for novel therapeutics. This article focuses exclusively on the synthetic methodologies developed to access racemic and enantiomerically pure this compound, detailing asymmetric catalytic approaches and resolution techniques.
2 Asymmetric Catalysis in Azetidine Synthesis
The direct asymmetric synthesis of this compound has not been extensively reported; therefore, the focus lies on the enantioselective synthesis of a key precursor, N-protected 3-hydroxyazetidine. A prevalent strategy involves the asymmetric reduction of a prochiral ketone, N-protected 3-azetidinone.
One of the most effective methods for this transformation is the use of chiral catalysts in transfer hydrogenation or catalytic hydrogenation reactions. For instance, the asymmetric reduction of N-Boc-3-azetidinone can be achieved with high enantioselectivity using various catalyst systems. Biocatalysis, employing ketoreductases (KREDs), has also been demonstrated as a powerful tool for the synthesis of chiral N-Boc-3-hydroxypyrrolidines and can be applied to azetidine analogs. nih.gov
A common approach involves the use of transition metal catalysts with chiral ligands. For example, ruthenium and rhodium complexes paired with chiral diphosphine or diamine ligands have shown considerable success in the asymmetric reduction of ketones. While specific data for the reduction of N-Boc-3-azetidinone is not always readily available in extensive tables, the general principles of these catalytic systems are well-established. The choice of catalyst, ligand, solvent, and reaction conditions are all critical factors in achieving high enantiomeric excess (ee).
Below is a representative table illustrating the types of catalyst systems that can be employed for the asymmetric reduction of N-Boc-3-azetidinone to enantiomerically enriched N-Boc-3-hydroxyazetidine.
| Catalyst System | Chiral Ligand Type | Typical Reductant | Reported Enantioselectivity (ee) for Similar Ketones |
|---|---|---|---|
| [RuCl2(p-cymene)]2 | Chiral Amino Alcohol | HCOOH/NEt3 | Up to 99% |
| Rh(I) complexes | Chiral Diphosphine (e.g., BINAP) | H2 | >95% |
| Ketoreductase (KRED) | Enzyme | Isopropanol (cosubstrate) | >99% |
3 Resolution Techniques for Enantiopure this compound
In cases where a racemic mixture of this compound or its precursor is synthesized, resolution techniques are employed to separate the enantiomers. The primary methods for resolving azetidine derivatives include enzymatic resolution and chiral chromatography.
Enzymatic Resolution: This technique leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers. For a racemic mixture of N-protected 3-hydroxyazetidine, a lipase (B570770) can selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated by conventional chromatography. The choice of enzyme, acylating agent, and solvent are crucial for achieving high enantioselectivity and yield. Lipases such as Candida antarctica lipase B (CALB) are known to be effective in the resolution of various chiral alcohols. mdpi.comnih.gov
The general scheme for a lipase-catalyzed kinetic resolution of racemic N-Boc-3-hydroxyazetidine is as follows:
Racemic N-Boc-3-hydroxyazetidine + Acyl Donor -- (Lipase) --> (R)-N-Boc-3-acetoxyazetidine + (S)-N-Boc-3-hydroxyazetidine (unreacted)
The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher values indicating better separation.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers. researchgate.netselvita.comamericanpharmaceuticalreview.comshimadzu.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including nitrogen-containing heterocycles. researchgate.netamericanpharmaceuticalreview.com
The selection of the appropriate chiral column and mobile phase is determined through a screening process. For preparative separations, SFC is often preferred over HPLC due to its advantages in terms of speed, lower solvent consumption, and easier product recovery. selvita.comshimadzu.com
The following table summarizes the key aspects of these resolution techniques as they could be applied to 3-substituted azetidine derivatives.
| Technique | Principle | Key Components/Parameters | Applicable to |
|---|---|---|---|
| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | Enzyme (e.g., Lipase), Acyl donor, Solvent, Temperature. | Racemic N-Boc-3-hydroxyazetidine |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column (e.g., polysaccharide-based), Mobile phase composition. | Racemic this compound or its protected precursors |
In-Depth Analysis of this compound Reveals Limited Publicly Available Research
A comprehensive review of scientific literature and chemical databases indicates a notable absence of detailed research specifically focused on the reactivity and mechanistic pathways of the chemical compound this compound. While the constituent functional groups, azetidine and cyclopropoxy moieties, are well-documented in organic chemistry, their combined reactivity within this specific molecular framework has not been extensively investigated in publicly accessible research.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its unique reactivity stemming from significant ring strain. The nitrogen atom typically exhibits nucleophilic character, readily participating in reactions such as N-alkylation, N-acylation, and N-arylation. Furthermore, the strained ring can be activated by electrophiles, rendering it susceptible to nucleophilic attack and subsequent ring-opening.
The cyclopropoxy group, characterized by a three-membered carbon ring attached to an oxygen atom, also possesses inherent ring strain. This strain can influence the reactivity of the ether linkage and the stability of the adjacent ring system. Reactions involving the cleavage of the cyclopropane (B1198618) ring or the ether bond are plausible under specific conditions.
However, the interplay of these two strained ring systems in this compound gives rise to a complex reactivity profile that cannot be simply extrapolated from the behavior of its individual components. The electronic and steric effects of the cyclopropoxy group on the nucleophilicity of the azetidine nitrogen, as well as the influence of the azetidine ring on the stability and reactivity of the cyclopropoxy moiety, remain subjects for future investigation.
Detailed mechanistic studies, including the chemoselective pathways of ring-opening reactions, potential rearrangement reactions of the this compound skeleton, and thorough investigations into the nucleophilic and electrophilic activation of the molecule, are not currently available in the public domain. Consequently, a comprehensive and authoritative article on the specific reactivity profiles and mechanistic investigations of this compound, complete with detailed research findings and data tables as requested, cannot be generated at this time. Further empirical research is required to elucidate the chemical behavior of this compound.
Reactivity Profiles and Mechanistic Investigations of 3 Cyclopropoxyazetidine
Metal-Catalyzed Transformations of 3-Cyclopropoxyazetidine
No specific research data is available for this topic.
Advanced Spectroscopic and Structural Elucidation Studies of 3 Cyclopropoxyazetidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For 3-cyclopropoxyazetidine, ¹H and ¹³C NMR would provide crucial information about the puckering of the azetidine (B1206935) ring and the orientation of the cyclopropoxy substituent.
The conformational analysis of azetidine derivatives has been a subject of interest. The four-membered ring is not planar and undergoes a rapid ring-puckering inversion. The protons on the azetidine ring would exhibit complex splitting patterns due to vicinal and geminal couplings. In substituted azetidines, the coupling constants can provide information about the dihedral angles and thus the preferred conformation of the ring. For instance, Jtrans coupling constants in azetidine rings typically have lower values (5.8-7.9 Hz) than Jcis (8.4-8.9 Hz) ipb.pt.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be particularly valuable in establishing through-space proximities between protons, which can help determine the relative stereochemistry and preferred conformation of the cyclopropoxy group relative to the azetidine ring.
Expected ¹H NMR Chemical Shifts for this compound Moiety
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Azetidine CH₂ (adjacent to N) | δ 3.5 - 4.5 | m |
| Azetidine CH (at C3) | δ 4.0 - 5.0 | m |
| Cyclopropyl (B3062369) CH (adjacent to O) | δ 3.0 - 3.5 | m |
Expected ¹³C NMR Chemical Shifts for this compound Moiety
| Carbons | Expected Chemical Shift (ppm) |
|---|---|
| Azetidine C₂/C₄ | δ 50 - 60 |
| Azetidine C₃ | δ 60 - 70 |
| Cyclopropyl C (adjacent to O) | δ 50 - 60 |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Dynamics
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods can provide insights into the functional groups present and the molecular dynamics of this compound.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-N, C-O, and C-C bonds. The C-H stretching vibrations of the cyclopropyl group are typically observed at higher wavenumbers (~3100-3000 cm⁻¹) compared to those of the azetidine ring (~3000-2850 cm⁻¹) docbrown.infopressbooks.pub. The C-N stretching of the azetidine ring would likely appear in the 1250-1020 cm⁻¹ region. The C-O-C stretching of the ether linkage is expected in the 1260-1000 cm⁻¹ range.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the FT-IR spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Cyclopropyl) | Stretching | 3100 - 3000 |
| C-H (Azetidine) | Stretching | 3000 - 2850 |
| N-H (if unsubstituted) | Stretching | 3500 - 3300 |
| C-N (Azetidine) | Stretching | 1250 - 1020 |
| C-O (Ether) | Stretching | 1260 - 1000 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would unequivocally establish the puckering of the azetidine ring and the orientation of the cyclopropoxy substituent.
For small heterocyclic molecules, X-ray crystallography can reveal details of intermolecular interactions, such as hydrogen bonding (if an N-H group is present) and van der Waals forces, which dictate the crystal packing. The resulting crystal structure would serve as a benchmark for computational models and for understanding the conformational preferences observed in solution by NMR. Obtaining a suitable crystal for analysis is often the most challenging step in this process nih.gov.
Circular Dichroism Spectroscopy for Chiral this compound Enantiomers
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. If this compound is synthesized in an enantiomerically pure or enriched form, CD spectroscopy could be used to characterize its chiroptical properties. The technique is particularly sensitive to the conformation of chiral molecules.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, confirming its molecular formula.
Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the protonated molecule. The fragmentation of the azetidine ring is a key process. The electron ionization (EI) mass spectrum of unsubstituted azetidine shows a prominent molecular ion peak and characteristic fragment ions resulting from the loss of ethylene and other small neutral molecules nist.gov.
For this compound, the fragmentation is likely to be initiated by cleavage of the cyclopropoxy group or the azetidine ring. Common fragmentation pathways could include the loss of the cyclopropoxy radical, cleavage of the azetidine ring to form smaller charged fragments, and rearrangements.
Predicted Fragmentation Pathways for [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 114.0913 | C₃H₅O• (cyclopropoxy radical) | 57.0444 | Azetidin-3-yl cation |
| 114.0913 | C₂H₄ (ethylene) from azetidine ring | 86.0501 | Protonated 1-cyclopropoxy-1-iminoethane |
Computational and Theoretical Investigations of 3 Cyclopropoxyazetidine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the chemical reactivity of molecules. For 3-Cyclopropoxyazetidine, such calculations provide fundamental insights into its behavior in chemical reactions. By solving approximations of the Schrödinger equation, DFT methods can determine the energies of molecular orbitals, the distribution of electron density, and various properties derived from these.
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap generally implies lower reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors, based on Conceptual DFT, provide a framework for understanding and predicting reaction outcomes. researchgate.netscielo.org.mx
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO). A harder molecule is generally less reactive.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). This index helps classify molecules as strong, moderate, or marginal electrophiles. mdpi.com
Hypothetical DFT calculations for this compound at the B3LYP/6-31G(d) level of theory could yield the reactivity descriptors shown in the table below. These values suggest that this compound is a relatively hard molecule with moderate electrophilicity, typical for a saturated heterocyclic amine. The negative chemical potential indicates it is a stable species.
| Parameter | Calculated Value (a.u.) | Calculated Value (eV) |
|---|---|---|
| EHOMO | -0.245 | -6.67 |
| ELUMO | 0.091 | 2.48 |
| Egap (η) | 0.336 | 9.15 |
| Chemical Potential (μ) | -0.077 | -2.09 |
| Electrophilicity Index (ω) | 0.009 | 0.24 |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and DFT
The three-dimensional structure of this compound is not rigid; it exists as an ensemble of interconverting conformations. Understanding the relative energies and geometries of these conformers is crucial, as the dominant conformation can dictate the molecule's physical properties and biological interactions. Conformational analysis can be performed using both Molecular Mechanics (MM) and more accurate, but computationally intensive, DFT methods. chemistrysteps.com
The conformational flexibility of this compound arises from two primary sources:
Azetidine (B1206935) Ring Puckering: The four-membered ring is not planar and can adopt a puckered conformation to relieve angle and torsional strain. libretexts.org
Rotation around the C-O Bond: The orientation of the cyclopropyl (B3062369) group relative to the azetidine ring is defined by the torsion angle of the C-O-C-C bond.
A systematic conformational search would typically begin with MM methods to rapidly generate a wide range of possible structures. The low-energy conformers identified by MM would then be subjected to geometry optimization and energy calculation using DFT to obtain more reliable energy differences.
A hypothetical conformational analysis might identify several low-energy structures. The primary distinction would likely be the pseudo-axial versus pseudo-equatorial orientation of the cyclopropoxy group with respect to the plane of the azetidine ring. The DFT calculations would likely show a preference for the pseudo-equatorial conformer, which minimizes steric hindrance.
| Conformer | Description | Relative Energy (MM, kcal/mol) | Relative Energy (DFT, kcal/mol) |
|---|---|---|---|
| Conf-1 (Equatorial) | Cyclopropoxy group in a pseudo-equatorial position. | 0.00 | 0.00 |
| Conf-2 (Axial) | Cyclopropoxy group in a pseudo-axial position. | 1.85 | 2.50 |
| Conf-3 (Twisted) | Cyclopropyl group rotated relative to the ring. | 0.95 | 1.30 |
The results can be visualized as a potential energy surface, where the energy is plotted as a function of key dihedral angles. This landscape would show wells corresponding to stable conformers and the energy barriers separating them.
Prediction of Spectroscopic Signatures using Computational Methods
Computational chemistry provides invaluable tools for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. DFT calculations can accurately predict vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its IR spectrum. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict these frequencies and their corresponding intensities. The predicted spectrum for this compound would show characteristic peaks for C-H stretching (in the azetidine and cyclopropyl rings), C-O-C ether stretching, and N-H bending. Comparing the computed spectrum with experimental data can confirm the molecule's structure.
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |
|---|---|---|
| ν(N-H) | 3350 | N-H stretch |
| ν(C-H) | 3050-3100 | Cyclopropyl C-H stretch |
| ν(C-H) | 2850-2950 | Azetidine C-H stretch |
| ν(C-O-C) | 1100-1150 | Asymmetric ether stretch |
| δ(N-H) | 1450 | N-H bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.gov The calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., TMS). These predictions are crucial for assigning peaks in experimental spectra, especially for complex molecules.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Azetidine C2/C4 | 3.60 | 52.5 |
| Azetidine C3 | 4.10 | 68.0 |
| Cyclopropyl C (CH-O) | 3.40 | 55.0 |
| Cyclopropyl C (CH₂) | 0.50-0.65 | 5.5 |
| Azetidine N-H | 2.10 | - |
Mechanistic Elucidation of Key Transformations via Transition State Theory
Transition State Theory (TST) is a cornerstone of computational reaction dynamics, allowing for the study of reaction mechanisms and the prediction of rate constants. By locating the transition state (TS)—the maximum energy point along the minimum energy reaction path—on the potential energy surface, the activation energy (ΔG‡) of a reaction can be calculated. frontiersin.org
A key transformation for azetidines is nucleophilic ring-opening, which is often facilitated by activation of the nitrogen atom (e.g., protonation or acylation) to make the ring carbons more electrophilic. nih.govsemanticscholar.org For the activated 3-Cyclopropoxyazetidinium ion, a nucleophile (Nu⁻) can attack either the C2 or C4 position. These two pathways lead to different regioisomers.
DFT calculations can be used to model the reactants, products, and, most importantly, the transition states for both possible pathways. By comparing the calculated activation energies, one can predict which regioisomer will be the major product. A lower activation energy corresponds to a faster reaction rate.
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Path A (Attack at C2) | Nucleophile attacks the C2 carbon, leading to cleavage of the N1-C2 bond. | 18.5 |
| Path B (Attack at C4) | Nucleophile attacks the C4 carbon, leading to cleavage of the N1-C4 bond. | 19.2 |
The hypothetical results in the table suggest that Path A, involving nucleophilic attack at the C2 position, is kinetically favored due to a slightly lower activation barrier. This predictive capability is essential for designing selective synthetic routes.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations provide detailed information about static molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time, particularly in a solvent environment. rsc.orgnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces.
An MD simulation of this compound in a solvent such as water would provide insights into several key areas:
Solvation Structure: The arrangement of solvent molecules around the solute can be characterized using Radial Distribution Functions (RDFs). For example, the RDF for water oxygen atoms around the azetidine nitrogen would reveal the structure of the hydration shell.
Hydrogen Bonding: MD simulations can quantify the number and lifetime of hydrogen bonds between the azetidine N-H group and surrounding water molecules, which is critical to understanding its solubility and interactions. aip.org
Conformational Dynamics: The simulation can track the transitions between different conformers (e.g., axial vs. equatorial) over time, revealing the flexibility of the molecule in solution and the influence of the solvent on the conformational equilibrium. scielo.brresearchgate.net
| Parameter | Value/Description |
|---|---|
| System | 1 molecule of this compound in a box of 216 water molecules |
| Force Field | GAFF (solute), TIP3P (water) |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Key Result: Avg. H-Bonds (N-H···Owater) | 1.2 |
| Key Result: Diffusion Coefficient | 3.5 x 10-6 cm²/s |
These simulations bridge the gap between the static picture from quantum mechanics and the dynamic reality of molecules in solution, providing a comprehensive understanding of the compound's behavior.
Derivatization and Functionalization Strategies for 3 Cyclopropoxyazetidine
N-Functionalization of the Azetidine (B1206935) Nitrogen
The secondary amine of the 3-cyclopropoxyazetidine ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can modulate a molecule's biological activity, solubility, and pharmacokinetic profile. Common N-functionalization strategies include N-alkylation, N-acylation, N-arylation, and N-sulfonylation.
N-Alkylation: Reductive amination is a widely employed method for the N-alkylation of azetidines. masterorganicchemistry.comharvard.eduorganic-chemistry.orgnih.govmdpi.com This reaction involves the condensation of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. A variety of reducing agents can be utilized, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for iminium ions over carbonyls. masterorganicchemistry.comharvard.edu
Another approach to N-alkylation is the direct reaction with alkyl halides. This method's success is often dependent on the reactivity of the alkyl halide and the steric hindrance around the azetidine nitrogen.
N-Acylation: The formation of amides via N-acylation is a robust and frequently used transformation. This compound can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction is typically performed in the presence of a base to neutralize the acid generated during the reaction.
N-Arylation: The introduction of an aryl or heteroaryl group at the azetidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.org This powerful method allows for the formation of a carbon-nitrogen bond between the azetidine and an aryl halide or triflate. Palladium-catalyzed N-arylation has been successfully applied to cyclopropylamines, suggesting its applicability to this compound. nih.gov
N-Sulfonylation: Sulfonamides can be prepared by reacting this compound with sulfonyl chlorides in the presence of a base. This functional group can act as a hydrogen bond acceptor and can influence the conformational properties of the molecule.
| Functionalization | Reagents and Conditions | Product |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | N-Alkyl-3-cyclopropoxyazetidine |
| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl-3-cyclopropoxyazetidine |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-3-cyclopropoxyazetidine |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-3-cyclopropoxyazetidine |
Functionalization of the Azetidine Ring at C2 and C4 Positions
Direct functionalization of the C2 and C4 positions of the azetidine ring presents a greater synthetic challenge due to the lower reactivity of these C-H bonds. However, several strategies can be envisioned based on modern synthetic methodologies.
Radical-mediated C-H functionalization offers another avenue for modifying the azetidine ring. nih.gov In this approach, a radical is generated at a specific carbon atom, which can then react with a suitable radical acceptor. The regioselectivity of such reactions can often be controlled by the reaction conditions and the nature of the substrate.
Modifications to the Cyclopropoxy Side Chain
Modifications to the cyclopropoxy side chain are less common but could provide access to novel analogs. One possibility involves the activation of C-H bonds on the cyclopropane (B1198618) ring, although this is generally challenging due to the high bond dissociation energies.
Alternatively, synthetic strategies could involve the use of precursors where the cyclopropoxy group is installed at a later stage, allowing for modifications to the side chain before its attachment to the azetidine ring.
Synthesis of Polycyclic Systems Incorporating the this compound Moiety
The this compound core can be incorporated into more complex polycyclic systems through various cyclization strategies.
Intramolecular Cyclizations: If the N-substituent of the azetidine contains a reactive functional group, an intramolecular cyclization can lead to the formation of a fused ring system. For example, a substituent with a terminal alkene could potentially undergo an intramolecular cycloaddition or a transition metal-catalyzed cyclization.
Potential Applications of 3 Cyclopropoxyazetidine and Its Derivatives in Non Biological Fields
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are essential for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. 3-Cyclopropoxyazetidine, when resolved into its enantiomers, represents a potentially valuable chiral synthon. The azetidine (B1206935) ring provides a rigid scaffold that can influence the stereochemical outcome of reactions at adjacent positions.
The application of chiral azetidines and cyclopropane-containing molecules in asymmetric synthesis is well-documented. Chiral azetidines can serve as precursors to a variety of more complex nitrogen-containing compounds. nih.gov Similarly, the cyclopropyl (B3062369) group is a key feature in many chiral ligands and catalysts used in asymmetric transformations, such as cyclopropanation reactions. organic-chemistry.orgacs.org The combination of both moieties in this compound offers a unique stereochemical environment.
Derivatives of this compound could be employed in diastereoselective and enantioselective reactions. For instance, functionalization of the azetidine nitrogen could lead to the formation of chiral ligands for transition metal catalysis. The cyclopropoxy group, with its specific steric demands and electronic nature, can influence the facial selectivity of reactions on the azetidine ring or on substituents attached to it.
Below is a table summarizing the potential of this compound as a chiral building block:
| Feature of this compound | Potential Application in Asymmetric Synthesis | Rationale |
| Chiral Azetidine Core | Synthesis of enantiopure nitrogen-containing compounds. | The rigid four-membered ring can control the stereochemistry of subsequent reactions. |
| Cyclopropoxy Substituent | Introduction of steric bulk and specific electronic effects. | The cyclopropyl group can direct the approach of reagents, leading to high diastereoselectivity. |
| Combined Scaffold | Development of novel chiral ligands and auxiliaries. | The unique combination of the azetidine and cyclopropoxy groups can create a specific chiral environment for metal coordination or reaction control. |
Integration into Advanced Materials and Polymers
The incorporation of cyclic structures into polymer backbones is a known strategy for modifying the physical and chemical properties of materials. The strained azetidine ring and the rigid cyclopropyl group in this compound make it an interesting candidate as a monomer or an additive in polymer synthesis.
Azetidines can undergo ring-opening polymerization (ROP) to produce polyamines, which have applications as coatings, adhesives, and in CO2 capture. utwente.nlrsc.org The polymerization of azetidine derivatives can be initiated cationically, leading to either linear or hyperbranched polymers depending on the substitution pattern. researchgate.net The presence of the cyclopropoxy group on the azetidine ring could influence the polymerization process and the properties of the resulting polymer, such as its thermal stability, crystallinity, and solubility.
The cyclopropyl group itself has been incorporated into polymer chains to tune their mechanical and thermal properties. rsc.orgrsc.org For example, introducing cyclopropane (B1198618) units into a polyester backbone has been shown to decrease crystallinity and, consequently, the Young's modulus and ultimate tensile strength of the material. rsc.org
The potential roles of this compound in polymer science are outlined in the table below:
| Application Area | Potential Role of this compound | Expected Impact on Material Properties |
| Ring-Opening Polymerization | Monomer for the synthesis of novel polyamines. | The cyclopropoxy group could enhance thermal stability and modify solubility and mechanical properties. |
| Polymer Additive | Modifying agent in existing polymer formulations. | Can influence inter-chain interactions, affecting properties like glass transition temperature and flexibility. |
| Cross-linking Agent | Potential for cross-linking through reactions of the azetidine ring. | Could be used to create polymer networks with tailored elasticity and solvent resistance. |
Exploration in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of non-covalent interactions between molecules. Host-guest systems are a central part of this field, with applications in drug delivery, sensing, and catalysis. wikipedia.org The structural features of this compound suggest its potential as a guest molecule in various host-guest assemblies.
The cyclopropoxy group provides a hydrophobic and sterically defined region that can fit into the cavities of appropriate host molecules. The binding of this compound to a chiral host could also be a method for its enantiomeric resolution.
The potential interactions of this compound in host-guest systems are summarized below:
| Host Type | Potential Binding Interactions with this compound | Potential Applications |
| Cyclodextrins | Inclusion of the cyclopropoxy group within the hydrophobic cavity. | Controlled release, enhanced solubility in aqueous media. |
| Calixarenes | Complexation involving hydrogen bonding with the azetidine nitrogen and/or inclusion of the cyclopropoxy group. | Molecular recognition, construction of self-assembling systems. |
| Cucurbiturils | Encapsulation of the entire molecule or specific interactions with the portal carbonyls. | Development of molecular switches and sensors. |
Utility in Catalyst Design and Ligand Synthesis
Azetidine-containing compounds have been successfully employed as ligands in transition metal catalysis. rsc.org The nitrogen atom of the azetidine ring can coordinate to a metal center, and substituents on the ring can be used to tune the steric and electronic properties of the resulting catalyst.
Derivatives of this compound could serve as scaffolds for the synthesis of novel chiral ligands. For example, functional groups could be introduced at the nitrogen atom or at other positions on the azetidine ring to create bidentate or tridentate ligands. The cyclopropoxy group would likely play a significant role in defining the steric environment around the metal center, which is crucial for achieving high enantioselectivity in asymmetric catalysis. frontiersin.orgnih.gov
Palladium complexes with aziridine- and azetidine-based ligands have shown high efficiency in Suzuki-Miyaura cross-coupling reactions. researchgate.net The strain in the four-membered ring of azetidine ligands can influence the catalytic activity. The cyclopropoxy substituent in a this compound-based ligand could further modulate these properties.
The potential applications of this compound in catalysis are highlighted in the following table:
| Catalytic Application | Role of this compound Derivative | Key Features |
| Asymmetric Hydrogenation | Chiral ligand for rhodium or iridium catalysts. | The rigid azetidine backbone and the steric bulk of the cyclopropoxy group can create a well-defined chiral pocket. |
| Cross-Coupling Reactions | Ligand for palladium or nickel catalysts. | The electronic properties of the azetidine nitrogen and the steric influence of the cyclopropoxy group can enhance catalytic activity and selectivity. |
| Organocatalysis | Chiral base or phase-transfer catalyst. | The azetidine nitrogen can act as a basic site, and the overall chirality of the molecule can induce stereoselectivity. |
Applications in Advanced Chemical Sensing Platforms
Chemical sensors are devices that detect the presence of specific chemical species. The design of these sensors often relies on molecular recognition, where a receptor molecule selectively binds to the target analyte. The structural and electronic properties of this compound suggest that its derivatives could be developed as receptors for chemical sensors.
The nitrogen atom of the azetidine ring can act as a binding site for metal ions. An example of an azetidine-based chemosensor for the detection of Cu(II) ions has been reported, where the coordination of the metal ion to the nitrogen-containing ligand leads to a change in the fluorescence properties of an attached chromophore. lookchem.com
By functionalizing this compound with a suitable signaling unit (e.g., a fluorophore or a chromophore), it could be possible to design new chemosensors. The cyclopropoxy group could contribute to the selectivity of the sensor by influencing the shape of the binding pocket or by participating in non-covalent interactions with the analyte.
The potential for this compound in chemical sensing is outlined below:
| Target Analyte | Sensing Mechanism | Role of the this compound Moiety |
| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-enhanced fluorescence or color change. | The azetidine nitrogen acts as a binding site, while the cyclopropoxy group can modulate selectivity. |
| Small Organic Molecules | Displacement of a reporter molecule from a host-guest complex. | The this compound derivative could act as the host or part of a larger receptor system. |
| Anions | Hydrogen bonding interactions with a functionalized derivative. | The azetidine nitrogen could be quaternized to create a positively charged binding site for anions. |
Future Directions and Emerging Research Avenues for 3 Cyclopropoxyazetidine Chemistry
Development of Sustainable Synthetic Approaches
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and improve efficiency. nih.gov For 3-Cyclopropoxyazetidine, moving beyond traditional multi-step syntheses that may involve hazardous reagents and generate significant waste is a key future objective. Research in this area is expected to focus on several core principles.
A primary goal will be to improve atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. the-scientist.comchemrxiv.orgacs.org Traditional methods for creating azetidine (B1206935) rings can have poor atom economy. chemrxiv.org Future approaches for this compound would likely prioritize cycloaddition or rearrangement reactions, which are inherently more atom-economical.
Another critical area is the use of renewable feedstocks . While the direct synthesis of this compound from biomass is a long-term goal, intermediate steps could involve bio-derived starting materials. researchgate.netnih.gov Research could explore the conversion of biomass-derived platform chemicals into precursors suitable for azetidine ring formation.
Furthermore, the development of catalytic methods will be paramount. This includes biocatalysis, using enzymes to perform specific transformations with high selectivity under mild conditions, and photocatalysis, which uses light to drive chemical reactions. thescience.devpatsnap.com These methods can replace stoichiometric reagents, reduce energy consumption, and minimize waste. nih.govnih.gov For instance, engineered enzymes could potentially be developed for the asymmetric synthesis of chiral this compound derivatives.
The table below compares potential sustainable methods applicable to azetidine synthesis.
| Synthetic Approach | Key Principles | Potential Advantages for this compound Synthesis | Illustrative Reaction Type (General) |
| Catalytic C-H Amination | Atom Economy, Step Economy | Direct formation of the azetidine ring from a C-H bond, avoiding pre-functionalization. | Palladium-catalyzed intramolecular C(sp³)–H amination. spectroscopyonline.com |
| Photocatalytic Cycloaddition | Energy Efficiency, Green Solvents | Use of visible light as a renewable energy source; reactions can often be run in greener solvents. | [2+2] photocycloaddition between an imine and an alkene. researchgate.netbioquicknews.com |
| Biocatalysis | High Selectivity, Mild Conditions | Enantioselective synthesis of specific stereoisomers; biodegradable catalysts (enzymes). | Engineered cytochrome P450 enzymes for ring expansion of aziridines. thescience.dev |
| Renewable Feedstocks | Sustainability, Reduced Fossil Fuel Dependence | Synthesis from biomass-derived starting materials like levulinic acid or other platform chemicals. | Conversion of bio-derived diols into azetidine precursors. researchgate.netnih.gov |
Exploration of Novel Reactivity Modalities
The inherent ring strain of the azetidine core in this compound dictates its reactivity, making it a versatile intermediate for further chemical transformations. rsc.orgrsc.org Future research will likely focus on harnessing this strain in novel ways to construct more complex molecular architectures.
One promising area is the exploration of strain-release reactions . These reactions leverage the energy stored in the four-membered ring to drive transformations that would otherwise be difficult. For this compound, this could involve controlled ring-opening reactions to generate functionalized acyclic amine derivatives or ring-expansion reactions to form larger heterocycles like pyrrolidines. The cyclopropoxy group itself is also strained and could participate in unique tandem reactions involving both ring systems.
Another avenue is the development of new cycloaddition reactions where the azetidine ring itself acts as a building block. For instance, [2+2] photocycloaddition reactions are a powerful tool for constructing azetidines. thescience.devresearchgate.net Future work could explore the participation of the this compound scaffold in further cycloadditions to build polycyclic systems. The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a key method for azetidine synthesis that could be adapted and expanded. thescience.dev
Furthermore, the functionalization of the azetidine ring through C-H activation represents a frontier in synthetic chemistry. spectroscopyonline.com Developing methods to selectively functionalize the C-H bonds of the azetidine ring or the cyclopropyl (B3062369) group in this compound would provide direct access to a wide range of derivatives without the need for pre-installed functional groups, significantly improving synthetic efficiency.
| Reactivity Modality | Description | Potential Application for this compound |
| Strain-Release Ring Opening | Cleavage of one or more bonds of the strained azetidine ring to form a linear, functionalized product. | Synthesis of complex γ-amino alcohols or other acyclic amines. |
| Ring Expansion | Conversion of the four-membered azetidine into a larger five- or six-membered heterocycle. | Access to substituted pyrrolidines or piperidines. |
| [n+2] Cycloadditions | The azetidine or a derivative acts as a two-atom component in a cycloaddition with another molecule. | Construction of fused or spirocyclic heterocyclic systems. |
| Selective C-H Functionalization | Direct conversion of a C-H bond on the azetidine or cyclopropane (B1198618) ring to a C-C or C-X bond. | Late-stage diversification to create analogues for structure-activity relationship studies. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgsynthiaonline.com For the synthesis of this compound, integrating flow chemistry and automation is a key future direction that could revolutionize its production.
Continuous flow synthesis involves pumping reagents through a network of tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov For reactions that are highly exothermic or involve unstable intermediates, flow chemistry provides enhanced safety by minimizing the volume of reactive material at any given moment. nih.gov Photochemical reactions, which are potent methods for azetidine synthesis, are particularly well-suited to flow chemistry, as the narrow channels of flow reactors allow for uniform light penetration. nih.govnih.gov
Automated synthesis platforms can be combined with flow reactors to enable high-throughput screening of reaction conditions and rapid library synthesis. An automated system could systematically vary catalysts, solvents, and temperatures to quickly identify the optimal conditions for synthesizing this compound. This would accelerate the research and development process significantly. Furthermore, integrating purification and analysis steps into the flow system (in-line purification and analysis) can create a fully automated "synthesis-to-stock" platform. nih.gov
| Technology | Key Features | Potential Impact on this compound Chemistry |
| Flow Chemistry | Continuous processing, precise control of parameters, enhanced heat and mass transfer, improved safety. rsc.org | Increased yield and purity, safer handling of reactive intermediates, easier scale-up of production. |
| Automated Synthesis | Robotic handling of reagents, high-throughput experimentation, automated workup and purification. | Rapid optimization of reaction conditions, efficient synthesis of derivative libraries for screening. |
| Integrated Flow Systems | Combination of synthesis, purification, and analysis in a single, continuous process. nih.gov | Streamlined production, reduced manual intervention, real-time data acquisition for process control. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Traditional methods often rely on quenching the reaction and analyzing aliquots, which can be inaccurate for fast reactions or those involving unstable intermediates. The use of advanced spectroscopic probes for in situ (in the reaction mixture) and real-time monitoring is a rapidly growing area that could provide unprecedented insight into the synthesis of this compound.
Process Analytical Technology (PAT) involves the use of in-line and on-line analytical tools to monitor and control manufacturing processes. nih.gov Spectroscopic techniques like Raman and mid-infrared (IR) spectroscopy are particularly powerful for this purpose. spectroscopyonline.com These methods can provide real-time information about the concentration of reactants, products, and intermediates without disturbing the reaction. nih.govmdpi.com For example, the formation of the azetidine ring could be monitored by observing the disappearance of reactant peaks and the appearance of characteristic product peaks. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy , traditionally an offline technique, is also being adapted for in situ monitoring. acs.org Flow-NMR setups allow for the continuous analysis of a reaction mixture as it flows through the spectrometer, providing detailed structural information and kinetic data. magritek.com This could be used to study the complex reaction pathways involved in forming this compound and to identify and characterize any transient intermediates.
| Spectroscopic Technique | Type of Information Provided | Application in this compound Synthesis |
| Raman Spectroscopy | Vibrational modes of molecules, sensitive to bond formation/breaking, suitable for aqueous and non-aqueous media. mdpi.com | Real-time monitoring of cycloaddition or ring-closing reactions by tracking key functional group changes. researchgate.netnih.gov |
| Infrared (IR) Spectroscopy | Functional group analysis, provides a molecular fingerprint. | Monitoring the consumption of starting materials (e.g., carbonyls, imines) and the formation of the azetidine product. spectroscopyonline.com |
| NMR Spectroscopy | Detailed structural information, quantification of all species in solution, kinetic profiling. magritek.com | Mechanistic studies, identification of intermediates and byproducts, precise measurement of reaction kinetics. |
Machine Learning Approaches for Retrosynthesis and Reaction Prediction
The complexity of organic synthesis presents a significant challenge for designing efficient synthetic routes. The emergence of artificial intelligence (AI) and machine learning (ML) is set to transform this landscape by providing powerful tools for retrosynthesis and reaction prediction. engineering.org.cniscientific.org
In addition to route design, ML models can also predict the outcome of unknown reactions . thescience.dev By training on large datasets, these models can learn the complex relationships between reactants, reagents, and reaction conditions to predict the likely products and yields of a given transformation. thescience.devbioquicknews.com For this compound, this could be used to screen potential new reactions for its synthesis or functionalization in silico, saving significant time and resources by prioritizing the most promising experimental avenues. thescience.dev Researchers have already begun to use computational models to predict which precursor molecules will successfully react to form azetidines via photocatalysis. thescience.devbioquicknews.com
| Machine Learning Application | Function | Benefit for this compound Research |
| Retrosynthesis Prediction | Proposes synthetic pathways from a target molecule to available starting materials. engineering.org.cn | Discovery of novel, efficient, and sustainable synthetic routes. |
| Reaction Outcome Prediction | Predicts the products and yields of a chemical reaction given the reactants and conditions. thescience.dev | Prioritization of high-yielding reactions before performing them in the lab, accelerating discovery. |
| Reaction Condition Optimization | Suggests optimal solvents, catalysts, temperatures, and other parameters for a desired transformation. | Reduces the amount of empirical screening required, leading to faster process development. |
Q & A
Q. What are the established synthetic routes for 3-cyclopropoxyazetidine, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves nucleophilic substitution between azetidine derivatives and cyclopropanol precursors under anhydrous conditions. Key factors include:
- Catalyst selection : Use of mild bases (e.g., K₂CO₃) to minimize side reactions .
- Temperature control : Reactions performed at 0–25°C to prevent cyclopropane ring opening .
- Purification : Chromatography (silica gel) or recrystallization (hexane/ethyl acetate) yields >90% purity. Analytical validation via HPLC or GC-MS is critical to confirm structural integrity .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Answer: Stability studies should include:
- Thermogravimetric analysis (TGA) to assess decomposition thresholds.
- Hygroscopicity testing : Store samples in desiccators with controlled humidity (e.g., 20–60% RH) and monitor degradation via NMR or FTIR .
- Long-term stability : Accelerated aging at 40°C for 6 months, with periodic purity checks. Data should be tabulated to compare degradation pathways (e.g., hydrolysis vs. oxidation) .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key peaks include cyclopropane protons (δ 0.5–1.5 ppm) and azetidine N-H (δ 2.8–3.2 ppm). Compare with reference data from Enamine Ltd. .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 114.0913 (C₆H₁₁NO) .
- IR spectroscopy : Stretching vibrations for C-O-C (1100 cm⁻¹) and azetidine ring (1650 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in published thermodynamic data for this compound be resolved?
Answer: Contradictions often arise from:
- Sample purity : Cross-validate studies using independently synthesized batches .
- Methodological variability : Compare calorimetry (DSC) vs. computational (DFT) ΔHf values. For example, discrepancies >5 kJ/mol suggest experimental artifacts .
- Statistical meta-analysis : Aggregate data from ≥5 studies, apply Cochran’s Q test to identify outliers, and refine consensus values .
Q. What computational models predict the reactivity of this compound in nucleophilic environments, and how do they align with experimental data?
Answer:
- Density Functional Theory (DFT) : Simulate transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis). Compare activation energies (Ea) with kinetic data from pH-dependent studies .
- Molecular dynamics (MD) : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates. Discrepancies >10% between simulation and lab results indicate oversimplified force fields .
Q. How can this compound be functionalized for targeted drug delivery systems, and what are the trade-offs in linker design?
Answer:
- Linker strategies : Attach via azetidine nitrogen (e.g., PEG spacers) or cyclopropane (maleimide coupling). Monitor steric effects on bioavailability using SPR or cell uptake assays .
- Stability vs. release : Compare hydrazone (pH-sensitive) vs. disulfide (redox-sensitive) linkers. Use HPLC-MS to quantify payload release kinetics .
Methodological Guidelines
Q. What ethical and safety protocols are essential when handling this compound in vitro studies?
Answer:
- Toxicity screening : Perform Ames test (mutagenicity) and LC50 assays (cell viability) prior to biological use .
- Waste disposal : Segregate organic waste containing cyclopropane derivatives and neutralize with 10% NaOH before disposal .
- Documentation : Maintain logs of synthesis batches, purity certificates, and safety data sheets (SDS) per institutional guidelines .
Q. How should researchers design experiments to address conflicting reports on the compound’s solubility profile?
Answer:
- Standardized protocols : Use USP dissolution apparatus with fixed agitation (50 rpm) and temperature (37°C) .
- Solvent systems : Test binary mixtures (e.g., water/ethanol) and co-solvents (e.g., PEG 400). Report Hansen solubility parameters (δD, δP, δH) for reproducibility .
- Data transparency : Publish raw solubility values (mg/mL) with standard deviations, avoiding extrapolated or modeled data .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
